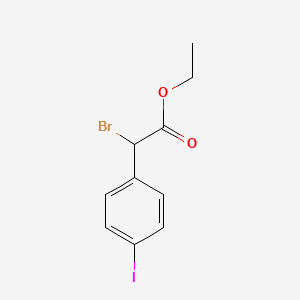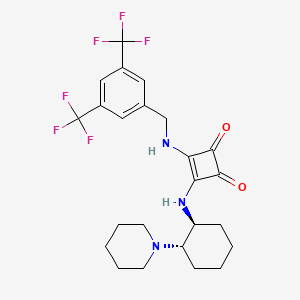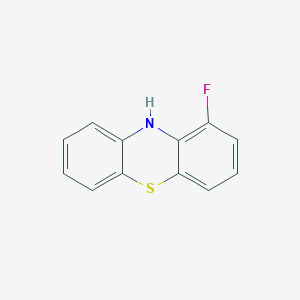
1-Fluoro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-10H-phenothiazine is a fluorinated derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms
Vorbereitungsmethoden
1-Fluoro-10H-phenothiazine can be synthesized through various methods. One common synthetic route involves the Smiles rearrangement, where substituted 2-aminobenzenethiols react with reactive o-halonitrobenzenes. The reaction typically involves refluxing with 30% hydrogen peroxide in glacial acetic acid to yield the desired fluorinated phenothiazine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
1-Fluoro-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Redox Reactions: The compound exhibits reversible redox behavior, making it suitable for applications in photocatalysis and optoelectronics.
Common reagents used in these reactions include hydrogen peroxide, glacial acetic acid, and various nucleophiles. Major products formed from these reactions include sulfone derivatives and substituted phenothiazines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Fluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor due to the presence of sulfur and nitrogen atoms, making it effective in redox reactions. It can also interact with biological targets, such as enzymes and receptors, leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-10H-phenothiazine can be compared with other similar compounds, such as:
10H-Phenothiazine: The parent compound, which lacks the fluorine atom, has similar biological activities but may differ in its reactivity and stability.
10H-Phenothiazine Sulfones: Oxidized derivatives that exhibit different chemical and biological properties due to the presence of sulfone groups.
Other Fluorinated Phenothiazines: Compounds with different fluorine substitution patterns that may have unique properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its reactivity and biological activity compared to non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
394-22-9 |
|---|---|
Molekularformel |
C12H8FNS |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-fluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H8FNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |
InChI-Schlüssel |
HZPPZIINUHIWKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



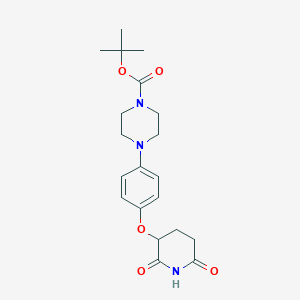
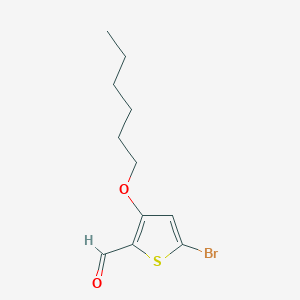
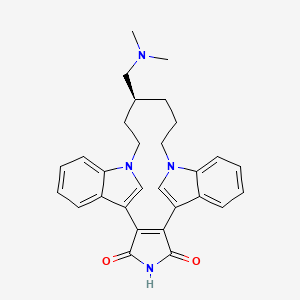
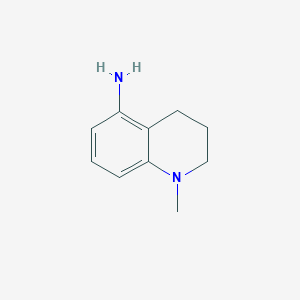
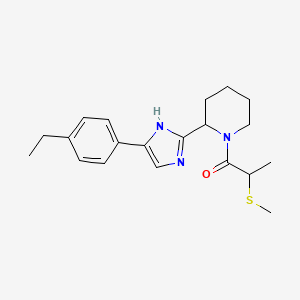
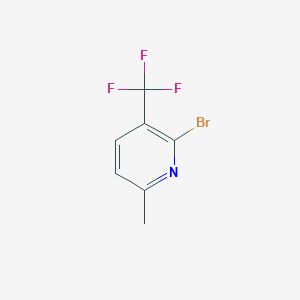
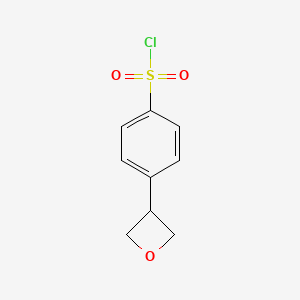
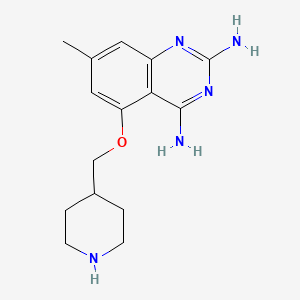

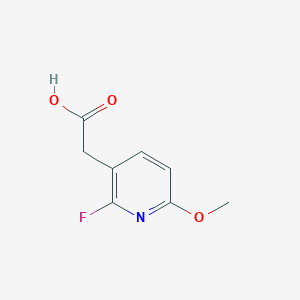
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
